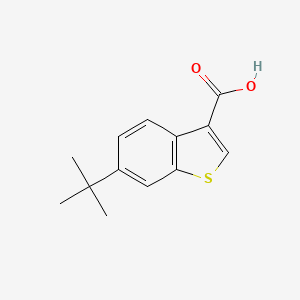

6-Tert-butyl-1-benzothiophene-3-carboxylic acid

描述

Structural and Functional Group Differences

Electronic and Reactivity Profiles

| Aspect | 6-Tert-butyl Derivative | Unsubstituted Derivative |

|---|---|---|

| Acidity (pKa) | Lower (stabilized by electron-withdrawing groups) | Higher (no substituents to stabilize -COOH) |

| Steric Effects | Tert-butyl group hinders reactions at adjacent positions | Minimal steric hindrance |

| Electronic Reactivity | LUMO localized on benzothiophene π-system | LUMO delocalized over entire aromatic system |

Functional Implications :

属性

IUPAC Name |

6-tert-butyl-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2S/c1-13(2,3)8-4-5-9-10(12(14)15)7-16-11(9)6-8/h4-7H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMCOVPJTAOHEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401199359 | |

| Record name | 6-(1,1-Dimethylethyl)benzo[b]thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401199359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932929-10-7 | |

| Record name | 6-(1,1-Dimethylethyl)benzo[b]thiophene-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932929-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1,1-Dimethylethyl)benzo[b]thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401199359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

One common method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides . Another approach is the tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates .

Industrial Production Methods

While specific industrial production methods for 6-Tert-butyl-1-benzothiophene-3-carboxylic acid are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.

化学反应分析

Types of Reactions

6-Tert-butyl-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

科学研究应用

Pharmacological Applications

6-Tert-butyl-1-benzothiophene-3-carboxylic acid exhibits significant pharmacological potential, primarily through its interaction with peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating glucose and lipid metabolism, making this compound a candidate for treating metabolic disorders such as diabetes and hyperlipidemia.

Key Therapeutic Areas:

- Diabetes Management : The compound has shown promise in preventing hypoglycemia and hypolipidemia, as well as addressing complications associated with diabetes .

- Anti-inflammatory Effects : It may be effective against various inflammatory diseases, including rheumatoid arthritis and asthma, due to its ability to modulate immune responses .

- Cancer Therapy : Research indicates potential applications in cancer treatment by targeting specific pathways involved in tumor growth and metastasis .

Synthesis Methodologies

The synthesis of this compound typically involves several steps that include the formation of the benzothiophene core followed by carboxylation. Various methods have been explored to optimize yield and purity.

Common Synthesis Routes:

- Cyclization Reactions : Utilizing starting materials like 2-amino-3-acyl-tetrahydrobenzothiophenes can lead to the formation of derivatives with enhanced biological activity .

- Functional Group Modifications : The introduction of tert-butyl groups can enhance solubility and stability, which is crucial for pharmaceutical formulations .

Biological Evaluations

Biological assessments have demonstrated the efficacy of this compound in various preclinical models. Its ability to inhibit biofilm formation in pathogenic bacteria highlights its potential as an antibacterial agent.

Case Study Insights:

- A study on derivatives of benzothiophene showed that modifications at the C-6 position significantly influenced antibacterial activity against Escherichia coli, suggesting that specific substitutions can enhance therapeutic efficacy .

- Compounds with a phenyl substitution at C-6 exhibited stronger activity compared to those with a tert-butyl group, indicating the importance of structural optimization in drug design .

作用机制

The mechanism of action of 6-Tert-butyl-1-benzothiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiophene core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules, influencing their function and stability .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional diversity of benzothiophene derivatives allows for targeted comparisons with 6-tert-butyl-1-benzothiophene-3-carboxylic acid. Key analogs include:

Ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate (CAS: 69604-86-0)

- Molecular Formula: C₁₆H₂₁NO₂S

- Key Features: Replaces the carboxylic acid with an ethyl ester (-COOEt) and introduces an amino (-NH₂) group at the 2-position. The ester group increases lipophilicity (higher logP), making it more suitable for lipid membrane penetration.

2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Molecular Formula : C₁₄H₂₁N₂OS

- Key Features :

- Features a partially saturated tetrahydrobenzothiophene ring, reducing aromaticity and increasing conformational flexibility.

- A propyl substituent (less bulky than tert-butyl) at the 6-position and a carboxamide (-CONH₂) at the 3-position.

- The carboxamide group is less acidic than carboxylic acid, reducing ionization in physiological conditions, which may influence bioavailability .

6-(tert-Butyl)benzo[d][1,3]dioxol-5-ol

- Molecular Formula : C₁₁H₁₂O₃

- Key Features :

6-(tert-Butyl)chroman

- Molecular Formula : C₁₃H₁₈O

- Key Features: Chroman (benzopyran) core with a tert-butyl group, lacking the sulfur atom and carboxylic acid functionality.

Table 1: Structural and Functional Comparison

生物活性

6-Tert-butyl-1-benzothiophene-3-carboxylic acid is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 234.32 g/mol. The compound features a benzothiophene ring substituted with a tert-butyl group and a carboxylic acid functional group, which contributes to its unique chemical reactivity and biological properties. The presence of the tert-butyl group enhances hydrophobicity, potentially influencing its interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Direct synthesis from benzothiophene derivatives : Utilizing palladium-catalyzed reactions for carbonylation processes.

- Functional group transformations : The carboxylic acid can undergo oxidation to form sulfoxides or sulfones, and reduction can yield alcohols .

These synthetic routes allow for the efficient preparation of the compound while maintaining high purity levels.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating various cellular pathways involved in inflammation and cell proliferation .

Anti-inflammatory and Anticancer Properties

Research indicates that derivatives of benzothiophene-3-carboxylic acids exhibit significant anti-inflammatory and anticancer activities. Studies have shown that these compounds can inhibit specific signaling pathways associated with cancer cell proliferation and survival . For instance, compounds similar to this compound have been evaluated for their potential as phosphodiesterase inhibitors, which are known to possess bronchodilator effects .

Case Studies

Several studies have investigated the biological effects of benzothiophene derivatives:

- Anti-cancer Activity : A study demonstrated that benzothiophene derivatives could significantly reduce tumor growth in animal models by inducing apoptosis in cancer cells. The mechanism involved the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival .

- Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes involved in inflammatory responses, leading to reduced cytokine production in vitro. This suggests potential applications in treating inflammatory diseases.

Applications in Research and Industry

The compound's unique structure allows it to serve as a crucial building block in the synthesis of more complex molecules. Its applications extend beyond medicinal chemistry into areas such as:

- Proteomics Research : Used for studying protein interactions and functions.

- Material Science : Explored for developing new materials with specific electronic or optical properties.

Summary Table of Biological Activities

常见问题

Basic: What are the standard methods for synthesizing 6-Tert-butyl-1-benzothiophene-3-carboxylic acid, and how is purity validated?

Answer:

The synthesis typically involves functionalizing the benzothiophene core at the 3-position with a carboxylic acid group and introducing the tert-butyl substituent at the 6-position. A common approach includes:

- Friedel-Crafts alkylation to introduce the tert-butyl group using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .

- Carboxylic acid installation via oxidation of a methyl or aldehyde precursor (e.g., using KMnO₄ or Jones reagent) .

Purity validation employs HPLC (≥95% purity thresholds noted in commercial samples) , melting point analysis (e.g., 213–214°C for analogous benzothiophene-3-carboxylic acids) , and NMR/FTIR to confirm functional groups .

Basic: What analytical techniques are critical for characterizing this compound’s stability under varying storage conditions?

Answer:

Stability studies require:

- Thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Accelerated aging tests under controlled humidity/temperature (e.g., 25°C vs. 40°C) with periodic HPLC monitoring for degradation products .

- UV-Vis spectroscopy to detect photolytic degradation, especially if the compound is light-sensitive (common in benzothiophene derivatives) .

Basic: How does the tert-butyl group influence the compound’s solubility and reactivity?

Answer:

The tert-butyl group enhances lipophilicity , reducing aqueous solubility but improving organic solvent compatibility (e.g., DCM, THF). This substituent also provides steric hindrance, slowing electrophilic substitution reactions at the 6-position while directing reactivity to the 3-carboxylic acid moiety . For solubility optimization, co-solvent systems (e.g., DMSO/water) or salt formation (e.g., sodium carboxylate) are recommended .

Advanced: How can regioselectivity challenges during tert-butyl functionalization be addressed?

Answer:

Regioselectivity issues arise due to competing substitution at other positions. Strategies include:

- Directed ortho-metalation : Using directing groups (e.g., amides) to position the tert-butyl group .

- Computational modeling : DFT calculations predict electronic density maps to identify reactive sites .

- Protection/deprotection : Temporarily blocking the 3-carboxylic acid during alkylation to avoid side reactions .

Advanced: How should researchers resolve contradictions in reported melting points or spectral data?

Answer:

Discrepancies (e.g., mp variations in benzothiophene derivatives ) may stem from impurities or polymorphic forms. Mitigation involves:

- Recrystallization : Solvent screening (e.g., ethanol vs. ethyl acetate) to isolate pure polymorphs.

- Cross-validation : Comparing NMR (e.g., δ 12.5 ppm for -COOH protons) and HRMS data with literature .

- Collaborative testing : Independent replication in multiple labs to confirm reproducibility .

Advanced: What strategies optimize catalytic efficiency in synthesizing derivatives of this compound?

Answer:

Derivatization (e.g., amide formation) benefits from:

- Catalyst screening : Pd-based catalysts for Suzuki coupling or Cu-mediated Ullmann reactions for heterocyclic modifications .

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 2h) for esterification or amidation .

- DOE (Design of Experiments) : Taguchi methods optimize parameters like temperature, solvent ratio, and catalyst loading .

Advanced: How can computational tools predict the compound’s reactivity in novel reactions?

Answer:

- DFT calculations : Model transition states to predict activation energies for nucleophilic/electrophilic attacks .

- Molecular docking : Assess interactions with biological targets (e.g., enzyme active sites) to guide functionalization .

- Machine learning : Train models on benzothiophene datasets to forecast reaction yields or byproduct formation .

Advanced: What are the key considerations for scaling up synthesis while maintaining yield?

Answer:

Scale-up challenges include heat dissipation and mixing efficiency. Solutions:

- Flow chemistry : Continuous reactors improve temperature control and reduce exothermic risks .

- In-line analytics : PAT (Process Analytical Technology) monitors reaction progress via real-time FTIR or Raman spectroscopy .

- Purification optimization : Switch from column chromatography to recrystallization or fractional distillation for cost-effectiveness .

Advanced: How do steric and electronic effects of the tert-butyl group impact crystallization behavior?

Answer:

The bulky tert-butyl group disrupts crystal packing, often leading to lower melting points compared to unsubstituted analogs. However, it can stabilize specific conformations via van der Waals interactions. Single-crystal X-ray diffraction reveals these effects, guiding solvent selection for co-crystallization with co-formers .

Advanced: What methodologies validate the compound’s environmental or biological inertness in interdisciplinary studies?

Answer:

- Ecotoxicology assays : Daphnia magna or algae growth inhibition tests assess aquatic toxicity .

- Microsomal stability studies : Liver microsomes evaluate metabolic degradation rates .

- Surface adsorption studies : Quartz crystal microbalance (QCM) quantifies interaction with indoor/outdoor particulates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。